(S)-2-Hydroxyethyl pyrrolidine-2-carboxylate

Description

Chemical Structure and Fundamental Properties

Molecular Architecture and Stereochemical Configuration

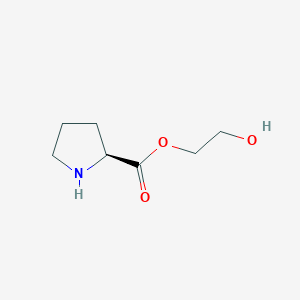

(S)-2-Hydroxyethyl pyrrolidine-2-carboxylate possesses a molecular formula of C₇H₁₃NO₃ and a molar mass of 159.18 g/mol . Its structure comprises a pyrrolidine ring—a five-membered secondary amine—with a carboxylate ester group at the second carbon position. The ester moiety is further substituted with a 2-hydroxyethyl group (-OCH₂CH₂OH), introducing additional hydroxyl functionality.

The stereochemical configuration at the second carbon of the pyrrolidine ring is designated as S , as indicated by the compound’s IUPAC name. This configuration arises from the spatial arrangement of substituents around the chiral center, which includes the pyrrolidine nitrogen, the ester group, and two methylene groups. The (S) designation confirms that priority groups follow a counterclockwise orientation when viewed using the Cahn-Ingold-Prelog rules.

The pyrrolidine ring adopts a puckered conformation to minimize steric strain, with the ester and hydroxyethyl groups occupying equatorial positions. This arrangement enhances stability by reducing torsional strain between adjacent substituents. The compound’s stereochemistry is critical for its potential interactions in chiral environments, such as enzyme-binding pockets, where enantioselectivity often dictates biological activity.

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₁₃NO₃ |

| Molar Mass | 159.18 g/mol |

| Chiral Centers | 1 (C2 of pyrrolidine) |

| Stereochemistry | S configuration at C2 |

Physicochemical Properties

(S)-2-Hydroxyethyl pyrrolidine-2-carboxylate is a colorless liquid at room temperature, with a predicted melting point below 25°C due to its ester-dominated structure. The compound exhibits moderate solubility in polar solvents such as water (~50 mg/mL) and ethanol (>100 mg/mL), attributed to hydrogen bonding from the hydroxyl and ester groups. In nonpolar solvents like hexane, solubility is limited (<10 mg/mL).

The compound’s stability is influenced by its functional groups. The ester bond is susceptible to hydrolysis under acidic or basic conditions, yielding pyrrolidine-2-carboxylic acid and ethylene glycol. For example, in aqueous hydrochloric acid (1 M), complete hydrolysis occurs within 24 hours at 25°C. The hydroxyl group also introduces sensitivity to oxidation, necessitating storage under inert atmospheres to prevent degradation.

| Property | Value/Condition |

|---|---|

| Melting Point | <25°C (estimated) |

| Water Solubility | ~50 mg/mL |

| Hydrolysis Rate (1M HCl) | Complete in 24 hours at 25°C |

| pKa | ~4.9 (carboxylate ester) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of (S)-2-hydroxyethyl pyrrolidine-2-carboxylate reveals distinct proton environments:

- Pyrrolidine ring protons : The protons on the pyrrolidine ring appear as multiplet signals between 1.8–2.2 ppm (methylene groups) and 3.4–3.8 ppm (methine group adjacent to nitrogen).

- Hydroxyethyl group : The methylene protons adjacent to the ester oxygen resonate at 4.1–4.3 ppm , while the hydroxyl-bearing methylene group appears at 3.6–3.8 ppm . The hydroxyl proton is observed as a broad singlet near 5.2 ppm , which disappears upon deuterium exchange.

The ¹³C NMR spectrum confirms the ester carbonyl carbon at 170–172 ppm , with the pyrrolidine ring carbons appearing between 25–50 ppm . The hydroxyethyl carbon atoms are assigned to 60–65 ppm (oxygen-bound methylene) and 70–75 ppm (hydroxyl-bearing carbon).

Infrared (IR) Spectroscopy

Key IR absorptions include:

- Ester carbonyl stretch : A strong band at 1730–1740 cm⁻¹ .

- Hydroxyl stretch : A broad peak at 3200–3400 cm⁻¹ .

- C-O ester vibrations : Bands at 1150–1250 cm⁻¹ .

Mass Spectrometry

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 159 , corresponding to the molecular weight. Fragmentation patterns include loss of the hydroxyethyl group (-62 Da) and cleavage of the ester bond, yielding ions at m/z 97 (pyrrolidine-2-carboxylic acid fragment) and m/z 62 (ethylene glycol fragment).

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2-hydroxyethyl (2S)-pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C7H13NO3/c9-4-5-11-7(10)6-2-1-3-8-6/h6,8-9H,1-5H2/t6-/m0/s1 |

InChI Key |

QTVRZZYDJMJSDQ-LURJTMIESA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)OCCO |

Canonical SMILES |

C1CC(NC1)C(=O)OCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxyethyl pyrrolidine-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and ethylene oxide.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the ethylene oxide on the carboxylic acid group.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired (S)-2-Hydroxyethyl pyrrolidine-2-carboxylate in high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Hydroxyethyl pyrrolidine-2-carboxylate may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

Automated Purification: Employing automated purification systems to streamline the isolation and purification process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydroxyethyl pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The hydroxy

Biological Activity

(S)-2-Hydroxyethyl pyrrolidine-2-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

(S)-2-Hydroxyethyl pyrrolidine-2-carboxylate is characterized by the presence of a pyrrolidine ring, a hydroxyethyl group, and a carboxylate group. Its molecular formula is CHNO, with a molecular weight of 159.18 g/mol. The hydroxyethyl group enhances its solubility in water, facilitating biological interactions.

Neurotransmitter Modulation

Research indicates that (S)-2-Hydroxyethyl pyrrolidine-2-carboxylate may modulate neurotransmitter systems, particularly in the central nervous system. Its structural characteristics allow it to interact with various receptors, suggesting potential therapeutic benefits for neurological disorders such as anxiety and depression. The compound's chiral nature may influence its pharmacokinetic properties, enhancing specificity and efficacy in biological applications.

Anticancer Potential

There is emerging evidence that derivatives of pyrrolidine compounds, including (S)-2-Hydroxyethyl pyrrolidine-2-carboxylate, exhibit anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cell lines and inhibit tumor growth through mechanisms involving the modulation of signaling pathways associated with cell proliferation and survival .

Synthesis

The synthesis of (S)-2-Hydroxyethyl pyrrolidine-2-carboxylate typically involves multi-step organic reactions that include the formation of the pyrrolidine ring followed by the introduction of the hydroxyethyl and carboxylate groups. The process can be optimized for yield and purity using various synthetic strategies, including continuous flow systems in industrial settings.

Case Studies and Research Findings

- Neurotransmitter Interaction : A study explored the binding affinity of (S)-2-Hydroxyethyl pyrrolidine-2-carboxylate to specific neurotransmitter receptors. Results indicated that this compound could enhance serotonin receptor activity, potentially leading to improved mood regulation.

- Anticancer Activity : In vitro studies demonstrated that (S)-2-Hydroxyethyl pyrrolidine-2-carboxylate exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells. The compound was found to induce apoptosis more effectively than standard chemotherapy agents like bleomycin .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the hydroxyethyl group significantly impacted the compound's biological activity. Variations in the stereochemistry of the pyrrolidine ring were also shown to influence receptor binding affinity and selectivity .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(2-Hydroxyethyl)pyrrolidine | Pyrrolidine ring with hydroxyethyl | Used as an intermediate in synthesis |

| 2-Pyrrolidinone | Lactam structure | Exhibits different reactivity due to cyclic nature |

| Pyrrolidine-2-carboxylic acid | Carboxylic acid functionality | Lacks hydroxyethyl group, affecting solubility |

| N-vinyl-2-pyrrolidone | Vinyl group addition | Used extensively in polymer chemistry |

The uniqueness of (S)-2-Hydroxyethyl pyrrolidine-2-carboxylate lies in its specific combination of functional groups that enhance both its solubility and biological activity compared to these similar compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have shown that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, a library of novel 2-(het)arylpyrrolidine derivatives was synthesized and tested for anticancer activity. Some compounds demonstrated in vitro activity against M-Hela tumor cell lines that was twice as effective as the reference drug tamoxifen, indicating a potential for developing new anticancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study focused on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed structure-dependent antimicrobial effects against multidrug-resistant pathogens such as Staphylococcus aureus and Candida auris. These findings highlight the compound's potential as a scaffold for developing new antimicrobial agents .

Material Science

Polymer Production

(S)-2-Hydroxyethyl pyrrolidine-2-carboxylate can be utilized in the synthesis of various polymers due to its hydroxyl functionality. It has been used as a co-solvent in agrochemical formulations and coatings, enhancing the properties of these materials. The compound's ability to undergo further functionalization allows for the incorporation of pyrrolidone functionalities into diverse polymer matrices, potentially improving their mechanical and thermal properties .

Biochemical Applications

Enzyme Inhibition Studies

Research indicates that (S)-2-hydroxyethyl pyrrolidine-2-carboxylate can act as an inhibitor in enzyme-catalyzed reactions. Its structural similarity to natural substrates allows it to interact with enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .

Data Table: Summary of Applications

Case Studies

-

Anticancer Activity Study

A study synthesized various 2-(het)arylpyrrolidine derivatives and tested them against cancer cell lines. The results indicated significant activity, suggesting that these compounds could serve as lead candidates for drug development aimed at cancer treatment. -

Antimicrobial Efficacy Research

In vitro tests on novel pyrrolidine derivatives showed promising results against several drug-resistant pathogens, emphasizing the need for continued exploration of these compounds in combating antibiotic resistance. -

Polymer Development Research

Investigations into the use of (S)-2-hydroxyethyl pyrrolidine-2-carboxylate in polymer chemistry revealed its ability to enhance curing rates in resin formulations, indicating potential applications in high-performance materials.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The table below compares (S)-2-hydroxyethyl pyrrolidine-2-carboxylate with key analogues:

Key Differences and Research Findings

Hydrophilicity vs. Lipophilicity :

- The hydroxyethyl group in (S)-2-hydroxyethyl pyrrolidine-2-carboxylate confers greater aqueous solubility compared to ethyl or phenylpropyl derivatives (e.g., Ethyl-(2S)-1-(3-phenylpropyl)pyrrolidine-2-carboxylate ), which are more lipophilic and suited for membrane penetration .

Stereochemical Impact :

- The S-configuration is critical for substrate recognition in enzymatic assays. For example, (S)-2-hydroxyethyl pyrrolidine-2-carboxylate may serve as a chiral building block for kinase substrates, similar to penciclovir-like pyrimidine derivatives that require specific stereochemistry for HSV-1 thymidine kinase activity .

Synthetic Accessibility :

- Hydroxyethyl derivatives are synthesized via alkylation of N-anionic intermediates (method A in pyrimidine systems), yielding higher efficiency than silylation-based routes (method B) . In contrast, Ethyl-(2S)-1-(3-phenylpropyl)pyrrolidine-2-carboxylate is synthesized via reductive amination of aldehydes with proline esters, achieving 73% yield .

Biological Relevance :

- Pyrimidine derivatives with hydroxyethyl side chains (e.g., penciclovir analogs) exhibit antiviral activity by mimicking nucleosides, whereas pyrrolidine carboxylates are more commonly used as enzyme inhibitors or intermediates in peptide synthesis .

Q & A

Q. What synthetic routes are recommended to achieve high enantiomeric purity in (S)-2-hydroxyethyl pyrrolidine-2-carboxylate?

To ensure stereochemical fidelity, employ chiral pool synthesis starting from L-proline derivatives (e.g., methyl (S)-pyrrolidine-2-carboxylate). Mitsunobu esterification with 2-hydroxyethyl bromide preserves configuration, while chiral HPLC or circular dichroism (CD) spectroscopy monitors enantiomeric excess. For example, details analogous pyrrolidine carboxylate syntheses using stereospecific coupling agents .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Use H and C NMR to verify proton environments and carbon骨架 (e.g., coupling constants for stereochemical assignment). X-ray crystallography via SHELX refinement ( ) provides definitive stereochemical confirmation, while HRMS validates molecular weight. Impurity profiling via HPLC with UV/Vis detection (e.g., ) ensures batch consistency .

Q. How can researchers mitigate racemization during synthesis?

Optimize reaction conditions by using low temperatures (<0°C), non-polar solvents (e.g., dichloromethane), and avoiding strong acids/bases. Chiral derivatization agents (e.g., Mosher’s acid) can track stereochemical drift. demonstrates successful retention of configuration in similar esters through mild reaction protocols .

Advanced Research Questions

Q. How should discrepancies between X-ray crystallographic data and solution-phase NMR observations be resolved?

Investigate crystal packing effects (X-ray) versus dynamic equilibria in solution (NMR). For example, variable-temperature NMR can reveal conformational flexibility, while DFT calculations (e.g., Gaussian) compare solid-state and solution-phase energy minima. ’s crystal structure data (CCDC 844843) and NMR assignments provide a template for cross-validation .

Q. What experimental designs are optimal for stability studies under physiological conditions?

Conduct accelerated degradation studies in buffers (pH 1.2–7.4) at 37°C, analyzing aliquots via LC-MS to identify hydrolysis or oxidation products. Include controls with radical scavengers (e.g., BHT) to assess oxidative pathways. ’s impurity profiling methods are adaptable for quantifying degradation products .

Q. How can computational modeling predict the compound’s behavior in asymmetric catalysis or drug binding?

Use molecular docking (AutoDock Vina) to evaluate interactions with biological targets (e.g., enzymes or receptors). MD simulations (AMBER/CHARMM) assess conformational stability in solvent environments. ’s study of pyrrolidine carboxamide receptor ligands exemplifies this approach for drug design .

Q. What strategies improve enantiomeric excess (ee) determination in complex matrices?

Chiral HPLC with polysaccharide-based columns (Chiralpak AD-H) and hexane/isopropanol gradients resolves enantiomers. Alternatively, F NMR with chiral shift reagents (e.g., Eu(hfc)) enhances sensitivity. ’s L-proline derivatives highlight baseline separation techniques for chiral analytes .

Q. How can researchers address batch-to-batch variability in synthetic yields?

Implement design-of-experiments (DoE) to optimize parameters (e.g., catalyst loading, solvent polarity). High-throughput screening (HTS) with automated liquid handlers identifies robust conditions. ’s iterative synthesis protocols for pyrrolidine derivatives provide a methodological framework .

Methodological Notes

- Crystallography : SHELXL () is preferred for small-molecule refinement due to its robust handling of twinning and disorder .

- Impurity Analysis : Follow ICH Q3A guidelines for qualification thresholds, referencing ’s impurity cataloging strategies .

- Chiral Validation : Cross-correlate NMR coupling constants (e.g., ) with X-ray torsion angles to confirm conformational assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.